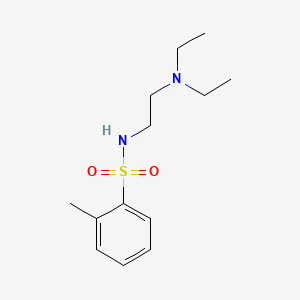![molecular formula C21H26Cl2FN5O5S2 B14693937 2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31368-44-2](/img/structure/B14693937.png)
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, diamino, and sulfonyl fluoride groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl ethyl chloride with benzenesulfonyl fluoride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
化学反应分析
Types of Reactions
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Condensation Reactions: The diamino groups can participate in condensation reactions with aldehydes or ketones to form imines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include substituted derivatives, sulfonic acids, and imines.
科学研究应用
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on enzymes, leading to enzyme inhibition. The diamino groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can disrupt cellular processes and lead to various biological effects .
相似化合物的比较
Similar Compounds
2-chloro-5-chloromethylthiazole: Another compound with chloro and sulfonyl groups, used in the synthesis of insecticides.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A compound with similar reactivity, used as a reagent in organic synthesis.
Uniqueness
Its ability to interact with biological macromolecules and inhibit enzymes sets it apart from other similar compounds .
属性
CAS 编号 |
31368-44-2 |
|---|---|
分子式 |
C21H26Cl2FN5O5S2 |
分子量 |
582.5 g/mol |
IUPAC 名称 |
2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H20Cl2FN5O2S.C2H6O3S/c1-19(2)26-17(23)25-18(24)27(19)13-7-6-12(15(21)10-13)5-3-11-4-8-14(20)16(9-11)30(22,28)29;1-2-6(3,4)5/h4,6-10H,3,5H2,1-2H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5) |
InChI 键 |
JIFJPALTCWIQOP-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCC3=CC(=C(C=C3)Cl)S(=O)(=O)F)Cl)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


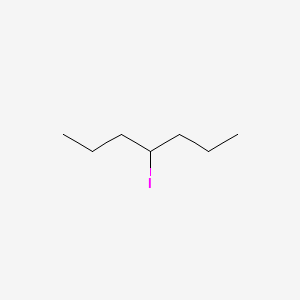
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
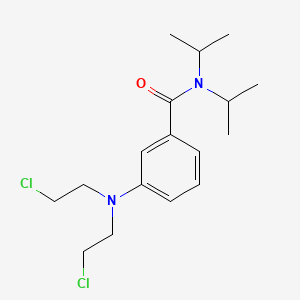
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)
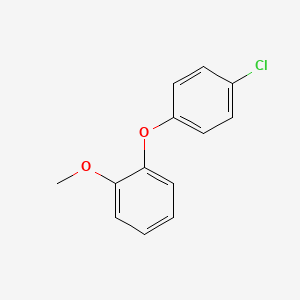
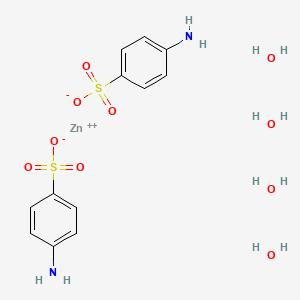
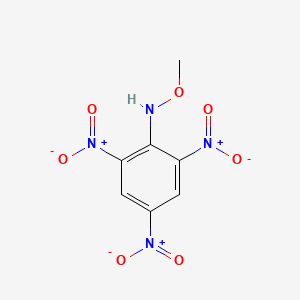
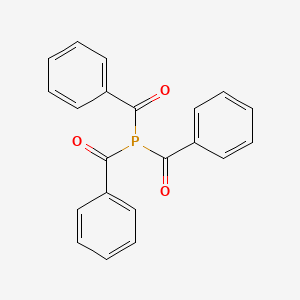
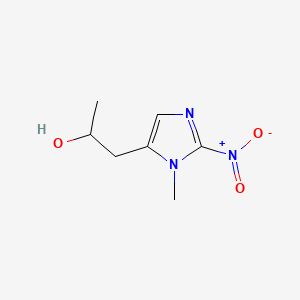

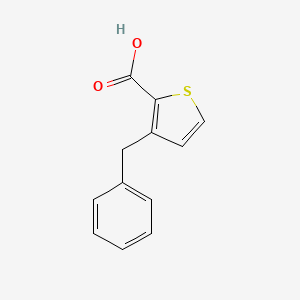

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
